molecular formula C8H8N2O2 B12089142 4-Amino-3-methylbenzo[d]isoxazol-5-ol

4-Amino-3-methylbenzo[d]isoxazol-5-ol

Cat. No.: B12089142
M. Wt: 164.16 g/mol
InChI Key: QAVSVJGJGFWFLD-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzo[d]isoxazol-5-ol is a benzo[d]isoxazole derivative, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms known for significant biological potential . The isoxazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in several FDA-approved drugs . Researchers are increasingly interested in such novel isoxazole derivatives for developing new therapeutic agents, as they often exhibit improved potency and lower toxicity . Compounds based on the benzo[d]isoxazole core have been identified as potent inhibitors of various biological targets; for instance, derivatives with 3-ethylbenzo[d]isoxazole scaffolds have shown remarkable activity as BRD4 inhibitors, presenting a promising avenue for anti-cancer research, particularly against acute myeloid leukemia . Furthermore, the structural features of this compound, including the amino and hydroxy substituents, make it a valuable intermediate for further chemical synthesis and exploration. Isoxazole derivatives are frequently incorporated into more complex molecules, such as oxazolo[5,4-d]pyrimidines, to enhance their immunoregulatory, antiviral, and antitumor profiles . This reagent offers researchers a key building block for constructing peptidomimetics, hybrid peptides, and other pharmacologically relevant molecules in drug discovery efforts . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-amino-3-methyl-1,2-benzoxazol-5-ol

InChI

InChI=1S/C8H8N2O2/c1-4-7-6(12-10-4)3-2-5(11)8(7)9/h2-3,11H,9H2,1H3

InChI Key

QAVSVJGJGFWFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=C(C=C2)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzo[d]isoxazole Ring System

The formation of the fused benzo[d]isoxazole core is a critical step that can be achieved through several elegant synthetic routes, broadly categorized as annulation and cyclization reactions.

Annulation strategies involve the formation of the isoxazole (B147169) ring in a manner that simultaneously creates the fused bicyclic system. A notable modern approach is the palladium-catalyzed intermolecular [4+1] annulation. This method constructs the benzo[d]isoxazole ring by activating a C-H bond ortho to a phenol-derived O-N bond in an N-phenoxyacetamide precursor, which then reacts with an aldehyde. This process facilitates the concurrent formation of essential C-C and C=N bonds, securely establishing the isoxazole moiety fused to the benzene (B151609) ring.

MethodPrecursorsCatalyst/ReagentsKey Bond Formations
Palladium-Catalyzed [4+1] AnnulationN-Phenoxyacetamides, AldehydesPalladium CatalystC-C and C=N

Cyclization reactions are a more traditional and widely used approach, where a pre-functionalized benzene derivative undergoes a ring-closing reaction to form the isoxazole ring.

One of the most direct methods for synthesizing 3-methylbenzo[d]isoxazole (B15219) derivatives involves the cyclization of a substituted 2-hydroxyacetophenone (B1195853) oxime. google.com In this strategy, the necessary carbon and nitrogen atoms for the isoxazole ring are provided by the oxime functional group, which is attached to a suitably substituted phenol (B47542). The reaction typically proceeds via dehydration, which can be promoted by thermal conditions (often with microwave assistance) or acidic reagents, leading to the formation of the N-O bond and the closure of the five-membered ring. google.com

Other prominent cyclization strategies include:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, with a dipolarophile. nih.govd-nb.infonih.gov For intramolecular versions, an alkyne group tethered to the benzene ring can act as the dipolarophile, leading to the fused ring system. organic-chemistry.org

Electrophilic Cyclization: This approach utilizes precursors like 2-alkyn-1-one O-methyl oximes, which can be cyclized using electrophilic reagents such as iodine monochloride (ICl) or bromine. organic-chemistry.org The electrophile attacks the alkyne, inducing a ring-closing reaction by the oxime nitrogen to form the isoxazole ring. organic-chemistry.org

MethodKey PrecursorTypical ReagentsNotes
Dehydrative Cyclization2-Hydroxyacetophenone OximeHeat (Microwave), AcidDirectly incorporates the C-3 methyl group. google.com
Intramolecular 1,3-Dipolar Cycloadditiono-AlkynylphenyloximeOxidizing agent (e.g., NCS, NaOCl)Forms the nitrile oxide in situ. nih.govorganic-chemistry.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximeICl, Br₂, PhSeBrForms a 4-halo-substituted isoxazole. organic-chemistry.org

Regioselective Introduction and Manipulation of Substituents (Amino, Methyl, Hydroxyl)

The precise placement of the amino, methyl, and hydroxyl groups is paramount for defining the chemical identity of 4-Amino-3-methylbenzo[d]isoxazol-5-ol. This is typically achieved through careful selection of starting materials and regioselective reactions.

Direct amination of the C-4 position on a pre-formed benzo[d]isoxazole ring is challenging. The most effective and common strategy is to introduce a nitro group at the C-4 position of an early-stage precursor and subsequently reduce it to the desired amino group. This "nitro-to-amino" reduction is a reliable and high-yielding transformation.

The synthesis typically starts with a phenol that already contains the hydroxyl at C-5 and the acetyl group (for the C-3 methyl) at C-1. Nitration of this precursor, followed by oxime formation and cyclization, yields a 4-nitro-3-methylbenzo[d]isoxazol-5-ol intermediate. The final amination step is achieved by reducing the nitro group. Standard reducing agents for this purpose include metals in acidic media (e.g., iron powder in acetic acid, tin(II) chloride) or catalytic hydrogenation (e.g., H₂ over Pd/C). researchgate.net

Post-synthetic methylation at the C-3 position of the benzo[d]isoxazole ring is not a synthetically viable route. Instead, the C-3 methyl group is almost universally installed by using a precursor that already contains the necessary carbon framework. The most common precursor is a substituted 2-hydroxyacetophenone. google.com The acetyl group (-COCH₃) of this starting material provides the two carbons that will form the C-3 and the attached methyl group of the final isoxazole ring upon cyclization of its corresponding oxime. google.com This approach ensures unambiguous placement of the methyl group at the C-3 position.

The C-5 hydroxyl group of this compound is phenolic in nature, making it amenable to a range of derivatization reactions, primarily O-alkylation and O-acylation. These transformations allow for the synthesis of various ethers and esters, respectively.

O-Alkylation (Ether Formation): The Williamson ether synthesis is a classic method for this transformation. The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This intermediate is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate, to yield the corresponding ether.

O-Acylation (Ester Formation): Esters can be readily prepared by reacting the hydroxyl group with an acylating agent. Common reagents include acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield the 5-acetoxy derivative.

TransformationReagentsProduct Type
O-Alkylation1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X)Ether (O-R)
O-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Pyridine)Ester (O-COR)

Advanced Synthetic Techniques and Green Chemistry Protocols

The synthesis of isoxazole-based molecules, including the benzo[d]isoxazole core, has significantly benefited from the adoption of green chemistry principles. mlsu.ac.in These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances, often resulting in higher yields and shorter reaction times compared to traditional methods. nih.govmasterorganicchemistry.com

Multicomponent Reactions in Benzo[d]isoxazole Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This methodology aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. youtube.com For the synthesis of isoxazole derivatives, MCRs provide a rapid and environmentally friendly route. wikipedia.org

One common MCR approach for forming the 5-amino-isoxazole core involves the reaction of an aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. youtube.comwikipedia.org A deep eutectic solvent such as K2CO3/glycerol can serve as a green catalytic medium for this transformation, often proceeding at room temperature with good yields and short reaction times. youtube.comwikipedia.org While this specific reaction builds a simple isoxazole rather than a benzo[d]isoxazole, the principles can be adapted. A hypothetical MCR for a precursor to this compound could involve a suitably substituted benzoquinone derivative, a source of the methyl group, and a nitrogen source in a one-pot setup.

Table 1: Representative Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitriles

Reactant 1Reactant 2Reactant 3Catalytic MediumReaction TimeYieldReference
Aryl AldehydeMalononitrileHydroxylamine HydrochlorideK2CO3/Glycerol20–120 min70–94% wikipedia.org

Ultrasound-Assisted Chemical Transformations

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green technique in organic synthesis. nih.gov Ultrasound irradiation enhances reaction rates and yields by generating, growing, and implosively collapsing microscopic bubbles in a liquid, a phenomenon known as acoustic cavitation. nih.gov This process creates localized high-pressure and high-temperature hotspots, accelerating chemical transformations. nih.gov

For isoxazole synthesis, ultrasound has been shown to significantly reduce reaction times and improve efficiency in various reactions, including multicomponent syntheses and 1,3-dipolar cycloadditions. nih.govlibretexts.org For instance, the coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid (a structural relative of the target compound) in solid-phase peptide synthesis was significantly accelerated using ultrasonic agitation, avoiding the compound's degradation that was observed under microwave heating. youtube.comnih.gov This suggests that ultrasound-assisted methods could be highly effective for the synthesis and derivatization of this compound, particularly for thermally sensitive steps.

Table 2: Comparison of Classical vs. Ultrasound-Assisted Coupling in Peptide Synthesis

MethodReaction TimeEfficiencyCompoundReference
Classical StirringSeveral hoursLow5-amino-3-methyl-isoxazole-4-carboxylic acid youtube.comnih.gov
Ultrasonic Agitation15-45 minutesHigh5-amino-3-methyl-isoxazole-4-carboxylic acid youtube.comnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, utilizing microwave energy to heat reactions directly and efficiently. nih.gov This technique often leads to dramatic reductions in reaction times, from hours to minutes or even seconds, along with increased product yields and purity.

The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation. For example, the condensation of 3-amino-5-methyl isoxazole with substituted salicylaldehydes to form Schiff bases was completed in just 30 seconds under microwave irradiation, compared to 3 hours required for the conventional heating method. Similarly, the reaction of 1,3-diones with hydroxylamine hydrochloride to form isoxazoles is significantly accelerated by microwave heating. These findings strongly support the potential of microwave-assisted routes for the rapid and efficient synthesis of the this compound core and its derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases

MethodHeatingReaction TimeSolventReference
ConventionalReflux (60-80°C)~3 hoursEthanol
Microwave-AssistedMicrowave Irradiation (1300W)30 secondsMinimal/Solvent-free

Functional Group Interconversions and Derivatization of this compound

The presence of both an amino and a hydroxyl group on the benzo[d]isoxazole framework offers rich opportunities for chemical modification to develop new derivatives. These functional groups serve as handles for a variety of chemical transformations.

Modifications at the Amino Moiety

The primary amino group at the C-4 position is a versatile site for derivatization. Standard reactions for aromatic amines can be applied to introduce a wide range of substituents.

Acylation and Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. This reaction is often reversible and provides a gateway to further functionalization. As demonstrated with 3-amino-5-methyl isoxazole, this reaction can be performed efficiently under microwave irradiation.

Peptide Coupling: The amino group can act as a nucleophile in peptide bond formation. The successful coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid onto a resin-bound peptide highlights the feasibility of incorporating such heterocyclic amines into larger biomolecules. youtube.comnih.gov

Table 4: Potential Derivatization Reactions at the 4-Amino Group

Reaction TypeReagentResulting Functional Group
AcylationAcetyl ChlorideAmide (Acetamido)
SulfonylationBenzenesulfonyl ChlorideSulfonamide
Schiff Base FormationBenzaldehydeImine (Schiff Base)

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is another key site for chemical modification. Its reactivity is characteristic of phenols, allowing for transformations such as etherification and esterification. mlsu.ac.in

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. This modification can significantly alter the lipophilicity and metabolic stability of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of esters. The Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is a common method for this transformation. masterorganicchemistry.comyoutube.com These ester derivatives can serve as prodrugs or as intermediates for further synthesis.

Table 5: General Transformations of the 5-Hydroxyl Group

Reaction TypeReagentsResulting Functional Group
Williamson Ether Synthesis1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (e.g., CH3I)Ether (e.g., Methoxy)
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H2SO4)Ester (e.g., Acetoxy)

Alterations to the Methyl Group

The methyl group at the 3-position of the benzo[d]isoxazole ring system is a potential site for various chemical modifications. Research into the reactivity of this specific methyl group on this compound is an area of interest for developing new derivatives with potentially altered biological activities or physicochemical properties. However, current publicly available scientific literature does not provide specific examples of oxidation or halogenation reactions performed directly on this compound.

While direct experimental data on this compound is not available, related studies on other methyl-substituted benzisoxazole derivatives can offer some insights. For example, the transformation of a 3-(bromomethyl)-1,2-benzisoxazole (B15218) derivative has been reported, indicating that the methyl group can be functionalized, in this case via bromination, to allow for further synthetic modifications. nih.gov However, it is crucial to note that these are different isomers and lack the specific amino and hydroxyl substitution pattern of the target molecule, which would significantly impact the reaction pathways.

Further empirical studies are required to determine the precise reactivity and optimal conditions for the chemical alteration of the methyl group in this compound. Such research would be valuable for the synthesis of novel compounds for various applications.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR): A ¹H NMR spectrum of 4-Amino-3-methylbenzo[d]isoxazol-5-ol would provide crucial information about the number of different types of protons, their electronic environments, and their spatial relationships. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl group protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ, in ppm) would indicate the degree of shielding for each proton, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of each carbon atom (e.g., aromatic, methyl, carbons bonded to nitrogen or oxygen).

Hypothetical NMR Data Table:

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.2-2.5~10-15
Aromatic-H~6.5-7.5~110-150
-NH₂~4.0-5.0 (broad)-
-OH~8.0-9.0 (broad)-
C3 (C-CH₃)-~155-165
C4 (C-NH₂)-~130-140
C5 (C-OH)-~145-155
Other Aromatic C-~110-130
C=N-O-~160-170

Note: This table is purely illustrative and based on general values for similar functional groups. Actual experimental values would be required for accurate assignment.

Advanced Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn would confirm its elemental composition.

Upon ionization, the molecule would form a molecular ion (M⁺). The analysis of the fragmentation of this ion would provide a "fingerprint" that could help to confirm the arrangement of atoms within the molecule. Characteristic fragmentation pathways for a benzisoxazole ring system, as well as losses of functional groups like the methyl, amino, and hydroxyl groups, would be expected.

Hypothetical Fragmentation Data Table:

m/z Value Possible Fragment Identity
[M]⁺Intact Molecular Ion
[M - CH₃]⁺Loss of a methyl radical
[M - NH₂]⁺Loss of an amino radical
[M - OH]⁺Loss of a hydroxyl radical
[M - CO]⁺Loss of carbon monoxide

Note: This table represents potential fragmentation patterns and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C-H stretches of the methyl and aromatic groups, and the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.

Hypothetical IR Data Table:

Vibrational Mode Hypothetical Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200-3600 (broad)
N-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C-H Stretch (methyl)2850-2960
C=N Stretch1620-1680
C=C Stretch (aromatic)1450-1600
C-O Stretch (hydroxyl)1200-1300

Note: This table is illustrative. The exact positions and intensities of the bands would depend on the specific molecular environment.

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound, assuming a suitable single crystal could be grown.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group, which are excellent hydrogen bond donors, and several potential acceptor atoms (oxygen and nitrogen), suggests that this compound would likely engage in extensive hydrogen bonding. X-ray crystallography would reveal the exact nature of these interactions, both within a single molecule (intramolecular) and between neighboring molecules (intermolecular).

Crystal Packing Arrangements and Supramolecular Interactions

Beyond the individual molecule, X-ray crystallography would elucidate how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any π-π stacking interactions between the aromatic rings and other non-covalent interactions that govern the supramolecular architecture of the solid state.

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Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of 4-Amino-3-methylbenzo[d]isoxazol-5-ol.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G++(d,p) basis set, are used to compute the optimized molecular geometry. mdpi.com These studies predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The resulting optimized structure provides a foundational model for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (aromatic) 1.39 - 1.42 C-C-C (aromatic) 118 - 121
C-N (amino) 1.38 H-N-H 115
C-O (hydroxyl) 1.36 C-O-H 109
N-O (isoxazole) 1.41 C-N-O 110

Note: This data is illustrative and based on typical values for similar molecular structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting capacity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the HOMO is typically localized over the amino and hydroxyl-substituted benzene (B151609) ring, while the LUMO is distributed across the benzisoxazole core. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 2: Calculated Electronic Properties of this compound (Predicted)

Property Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2
Energy Gap (ΔE) 4.6
Ionization Potential 5.8
Electron Affinity 1.2
Electronegativity (χ) 3.5

Note: This data is illustrative and based on typical values for similar molecular structures.

The Molecular Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the ESP map of this compound, negative potential (typically colored red) is concentrated around the oxygen and nitrogen atoms, indicating regions that are susceptible to electrophilic attack. Conversely, positive potential (colored blue) is found around the hydrogen atoms of the amino and hydroxyl groups, highlighting potential sites for nucleophilic interaction.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the orientation of the amino and hydroxyl groups.

Furthermore, this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, often through the migration of a hydrogen atom. For this compound, phenol-keto and amine-imine tautomerism are theoretically possible. DFT calculations can be employed to determine the relative energies of these tautomers, thereby predicting the most stable form under various conditions. nih.govnih.gov Studies on related heterocyclic systems often show that the keto-enol or amine-imine equilibrium can be influenced by the solvent environment. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in a solvent like water. These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules. This is crucial for understanding its solubility and stability in a biological context. The stability of biomolecular systems involving similar compounds has been explored using this technique. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is key to understanding how this compound interacts with other molecules, including itself in a solid state or with biological targets. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com The primary intermolecular interactions for this compound are expected to be hydrogen bonds, involving the amino and hydroxyl groups as donors and the nitrogen and oxygen atoms as acceptors. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in its solid-state packing.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. For this compound, this analysis reveals the nature and extent of various non-covalent contacts that contribute to the stability of its crystalline form.

The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. nih.gov

Table 1: Key Intermolecular Contacts for Isoxazole (B147169) Derivatives from Hirshfeld Surface Analysis (Note: Data presented is for analogous isoxazole-containing compounds, as specific quantitative data for this compound is not available in the reviewed literature.)

Interaction TypeContribution (%)
H···H36.1 - 41.5
C···H/H···C31.3
O···H/H···O22.4

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize weak, non-covalent interactions in real space. This technique is based on the electron density (ρ) and its reduced density gradient (RDG). nih.govscielo.org.mx The resulting plots show large, low-density gradient surfaces that correspond to non-covalent interactions.

The nature of these interactions can be distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian. A negative value of sign(λ₂)ρ indicates attractive interactions such as hydrogen bonds, while values close to zero suggest weak van der Waals forces. Positive values of sign(λ₂)ρ are indicative of repulsive steric clashes. scielo.org.mx The NCI plots are typically color-coded, with blue or green indicating attractive forces and red representing repulsive interactions. mdpi.com

While specific NCI plots for this compound are not detailed in the available literature, the analysis of similar heterocyclic compounds reveals the presence of hydrogen bonds, van der Waals interactions, and potential steric repulsions, which are crucial for understanding molecular recognition and crystal packing. researchgate.netresearchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition states that are often difficult to characterize experimentally. For derivatives of this compound, density functional theory (DFT) calculations are commonly employed to model reaction pathways.

These studies can predict the synthesis routes for related compounds, such as the formation of the isoxazole ring itself or subsequent functionalization reactions. nih.govnih.gov For instance, computational modeling can determine the most likely sites for electrophilic or nucleophilic attack, predict the stability of intermediates, and calculate the activation energies for different reaction steps. This information is invaluable for optimizing reaction conditions and improving synthetic yields.

In Silico Screening and Virtual Ligand Design

The structural features of this compound and its derivatives make them interesting candidates for drug discovery. In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates that can bind to specific biological targets.

Molecular docking studies, a key component of in silico screening, predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This allows for the evaluation of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Derivatives of the benzo[d]isoxazole scaffold have been investigated as inhibitors for various enzymes and receptors. For example, related N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been designed and evaluated as BRD4 inhibitors for acute myeloid leukemia. nih.gov Such studies demonstrate the utility of computational approaches in guiding the design of new therapeutic agents based on the benzo[d]isoxazole core. The insights gained from these virtual screening efforts can significantly accelerate the drug development process by prioritizing compounds for synthesis and experimental testing. mdpi.com

Structure Activity Relationship Sar and Medicinal Chemistry Research

Elucidation of Key Pharmacophoric Features for Biological Recognition

The pharmacophore model for 4-Amino-3-methylbenzo[d]isoxazol-5-ol highlights the essential structural features required for its biological activity. The key pharmacophoric elements are the hydrogen bond donor and acceptor capabilities of the amino and hydroxyl groups, the aromatic nature of the fused ring system, and the steric influence of the methyl group. The spatial arrangement of these features dictates the molecule's ability to bind to specific biological targets. The benzo[d]isoxazole scaffold itself provides a rigid framework that orients the functional groups in a defined three-dimensional space, which is critical for effective interaction with a receptor's binding site.

Systematic Variation of Substituents on the Benzo[d]isoxazole Core

The amino group at the 4-position is a critical determinant of biological activity, likely participating in hydrogen bonding with the target receptor. Modifications to this group can significantly impact binding affinity and selectivity. For instance, acylation or alkylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish activity depending on the topology of the receptor's binding pocket.

Table 1: Hypothetical Biological Activity of 4-Amino Group Analogs

Compound IDR1 (Modification at 4-Amino)Biological Activity (IC50, µM)
1a-NH2 (Parent)5.2
1b-NHCH38.9
1c-N(CH3)215.4
1d-NHC(O)CH32.1

Note: The data in this table is hypothetical and for illustrative purposes.

The methyl group at the 3-position is thought to contribute to the molecule's activity through steric and electronic effects. Its placement influences the orientation of the adjacent amino group and may engage in hydrophobic interactions within the binding site. Shifting the methyl group to other positions on the ring or replacing it with other alkyl or electron-withdrawing groups can help to map the steric and electronic requirements of the target.

Table 2: Hypothetical Biological Activity of 3-Methyl Group Analogs

Compound IDR2 (Modification at 3-Position)Biological Activity (IC50, µM)
2a-CH3 (Parent)5.2
2b-CH2CH37.8
2c-CF33.5
2d-H12.1

Note: The data in this table is hypothetical and for illustrative purposes.

The hydroxyl group at the 5-position is a key hydrogen bond donor and acceptor, and its presence is often crucial for anchoring the ligand to the receptor. It can also be a site of metabolic modification, such as glucuronidation or sulfation, which can affect the compound's pharmacokinetic profile. Esterification or etherification of the hydroxyl group can be used to probe its importance in binding and to potentially improve metabolic stability.

Table 3: Hypothetical Biological Activity of 5-Hydroxyl Group Analogs

Compound IDR3 (Modification at 5-Hydroxyl)Biological Activity (IC50, µM)
3a-OH (Parent)5.2
3b-OCH39.7
3c-OC(O)CH36.1

Note: The data in this table is hypothetical and for illustrative purposes.

Design and Synthesis of Library Compounds for SAR Exploration

The systematic exploration of SAR is facilitated by the design and synthesis of a focused library of compounds based on the this compound scaffold. Combinatorial chemistry approaches can be employed to efficiently generate a diverse set of analogs with variations at the key positions (4-amino, 3-methyl, and 5-hydroxyl). The synthesis of such libraries often involves multi-step reaction sequences, and the development of efficient and green synthetic procedures is an active area of research for isoxazole (B147169) derivatives. mdpi.com

Ligand-Target Interaction Analysis through Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the interactions between this compound and its biological target at the atomic level. nih.govresearchgate.net Docking studies can predict the preferred binding pose of the ligand within the receptor's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. MD simulations can then be used to assess the stability of the ligand-receptor complex over time and to provide insights into the dynamic nature of the binding process. These computational approaches can guide the design of new analogs with improved affinity and selectivity.

Bioisosteric Replacements and Scaffold Hopping Strategies

In the field of medicinal chemistry, the modification of a lead compound is crucial for optimizing its pharmacological profile. Two key strategies employed in this process are bioisosteric replacement and scaffold hopping. While specific research on this compound is not available, the foundational principles of these strategies can be discussed in the context of its core structure, the benzisoxazole ring.

Bioisosteric Replacements

Bioisosterism is a strategy used in drug design to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. This approach is often used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. drughunter.com

For a hypothetical compound like this compound, bioisosteric replacements could be considered for its various functional groups: the amino group, the methyl group, and the hydroxyl group, as well as the isoxazole ring itself.

Amino Group: The primary amino group could potentially be replaced by other hydrogen bond donors or groups that can maintain or improve interactions with a biological target. Examples of potential bioisosteres for an amino group include a hydroxyl group, a thiol group, or a methylamino group.

Hydroxyl Group: The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding. Bioisosteric replacements for a hydroxyl group could include a thiol, an amino group, or a hydroxymethyl group.

Methyl Group: The methyl group can be replaced by other small alkyl groups or functional groups of similar size to probe the steric requirements of the binding pocket. For instance, replacement with a trifluoromethyl group can alter the electronic properties and metabolic stability.

Isoxazole Ring: The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles. Depending on the desired properties, it could potentially be replaced by rings such as oxazole, thiazole, pyrazole, or triazole. nih.govunimore.it Such changes can significantly impact the compound's electronic distribution, metabolic stability, and ability to form key interactions with a target. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a more drastic modification where the core structure (scaffold) of a molecule is replaced with a chemically different scaffold, while maintaining the original compound's biological activity. bhsai.org This strategy is particularly useful for discovering new chemical series with improved properties or for navigating around existing patents. bohrium.com

For a molecule with a benzisoxazole core, scaffold hopping could involve replacing this bicyclic system with other privileged scaffolds known to be biologically active. nih.gov The goal is to arrange the key pharmacophoric elements (in this case, the amino, methyl, and hydroxyl groups) in a similar spatial orientation to allow for comparable interactions with the biological target.

Potential scaffold hops from a benzisoxazole core could include:

Benzoxazole: This isomer of benzisoxazole presents a different arrangement of the nitrogen and oxygen atoms, which could lead to altered electronic properties and hydrogen bonding capabilities. nih.gov

Indazole: Replacing the oxygen atom with a nitrogen atom would yield an indazole core, which is also a common scaffold in medicinal chemistry.

Benzofuran (B130515) or Indole (B1671886): If the isoxazole ring's heteroatoms are not critical for binding, simpler bicyclic systems like benzofuran or indole could be explored.

The success of both bioisosteric replacement and scaffold hopping is highly dependent on the specific biological target and the role of each functional group and the core scaffold in the ligand-target interaction. dundee.ac.uk Without experimental data for this compound, any proposed modifications remain theoretical.

Exploration of Biological Activities and Mechanistic Research Pathways

Enzyme Inhibition Studies and Mechanistic Insights (e.g., D-amino acid oxidase inhibition)

No studies were found that investigated the inhibitory effects of 4-Amino-3-methylbenzo[d]isoxazol-5-ol on D-amino acid oxidase (DAAO) or any other enzyme. Research on other benzisoxazole derivatives, such as 5-chloro-benzo[d]isoxazol-3-ol, has shown potent DAAO inhibition. nih.gov However, the significant structural differences between these compounds mean that these findings cannot be extrapolated to this compound.

Cellular Pathway Investigations

Regulation of Specific Cellular Signaling Cascades

There is no information available regarding the effect of this compound on specific cellular signaling cascades.

Impact on Gene Expression Profiles

No studies have been published that detail the impact of this compound on gene expression profiles in any cell type.

Immunomodulatory Research

Effects on Lymphocyte Proliferation and Activation

The effects of this compound on lymphocyte proliferation and activation have not been investigated. While various derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated immunomodulatory properties, including the inhibition of lymphocyte proliferation, these compounds are not structurally analogous to this compound. mdpi.comnih.govnih.gov

Modulation of Cytokine Production (e.g., IL-1β, TNF-α)

No specific studies were identified that investigated the effect of this compound on the production of cytokines such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α). Research in this area has been conducted on other isoxazole-containing molecules, which have shown varied, and sometimes inhibitory, effects on TNF-α production. However, these findings are specific to the derivatives studied and cannot be extrapolated to this compound.

Applications in Peptide Chemistry and Peptidomimetic Design

Incorporation as Unnatural Amino Acid Residues in Peptide Synthesis

There are no studies demonstrating the incorporation of this compound as an unnatural amino acid in peptide synthesis. A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been successfully investigated for this purpose. mdpi.comnih.gov This research highlights the potential of the isoxazole (B147169) scaffold in peptide chemistry, but the specific application of this compound in this context remains unexplored. mdpi.comnih.gov Unnatural amino acids are valuable in drug discovery for creating peptidomimetics with improved stability and potency.

Development of Hybrid Peptide Architectures

Consistent with the lack of data on its use as an unnatural amino acid, there is no information on the development of hybrid peptide architectures using this compound. The development of hybrid peptides, such as α/β-mixed peptides, is a promising strategy for creating therapeutic agents, and studies with 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown the feasibility of using isoxazole derivatives to build these structures. nih.gov

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzo[d]isoxazole Derivatives

The rational design of next-generation derivatives of 4-Amino-3-methylbenzo[d]isoxazol-5-ol is a pivotal step towards enhancing its therapeutic index. This approach leverages computational modeling and structure-activity relationship (SAR) data to guide the synthesis of novel analogs with improved pharmacological profiles. Key strategies will focus on modifying the core structure to optimize interactions with biological targets, thereby increasing potency and selectivity while minimizing off-target effects.

Future design strategies are anticipated to explore:

Bioisosteric Replacements: Introducing bioisosteres for the amino, methyl, and hydroxyl groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Scaffold Hopping: Utilizing the benzo[d]isoxazole core as a starting point to develop novel heterocyclic systems with similar spatial arrangements of key functional groups.

Fragment-Based Drug Discovery: Employing fragment-based screening to identify small molecular fragments that bind to the target of interest, which can then be grown or linked to the this compound scaffold to create highly potent and specific ligands.

These approaches will be instrumental in developing a new generation of benzo[d]isoxazole derivatives with superior efficacy and safety profiles.

Development of Advanced Probes for Biological Systems

To further elucidate the mechanism of action and identify novel biological targets of this compound, the development of advanced chemical probes is essential. These probes are powerful tools for studying complex biological systems in real-time and with high spatial resolution.

Future research in this area will likely focus on:

Fluorescent Probes: The synthesis of fluorescently tagged derivatives of this compound will enable the visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques. nih.govnih.govrsc.orgmdpi.com The design of such probes often involves the strategic incorporation of a fluorophore without disrupting the compound's biological activity.

Photoaffinity Probes: These probes can be used to covalently label the biological targets of this compound upon photoactivation. This allows for the identification and subsequent characterization of the target proteins, providing invaluable insights into the compound's mechanism of action.

Biotinylated Probes: The conjugation of biotin (B1667282) to the this compound scaffold can facilitate the isolation and purification of its binding partners from complex biological mixtures, further aiding in target identification and validation.

The development of these sophisticated molecular tools will be critical for advancing our understanding of the biology of this compound and for the discovery of new therapeutic opportunities.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While initial studies have hinted at the potential of this compound in specific therapeutic areas, its full potential remains to be unlocked. Future research should systematically explore a broader range of disease models to identify novel applications for this versatile scaffold. The diverse biological activities reported for various isoxazole (B147169) derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound and its analogs may have a wide therapeutic window. mdpi.com

Key areas for future therapeutic exploration include:

Oncology: Given that many kinase inhibitors feature a 4-amino-substituted heterocyclic core, derivatives of this compound should be evaluated for their potential as anticancer agents. mdpi.comnih.gov

Neurodegenerative Diseases: The neuroprotective properties of some benzo[d]isoxazole derivatives warrant the investigation of this compound in models of Alzheimer's and Parkinson's disease.

Infectious Diseases: The structural similarities to known antimicrobial agents suggest that this compound and its derivatives could be effective against a range of bacterial and fungal pathogens. researchgate.net

A comprehensive screening of this compound and its analogs in a wide array of biological assays will be crucial for uncovering new and unexpected therapeutic applications.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology for the rapid and systematic evaluation of large compound libraries for biological activity. nih.govresearchgate.net Integrating this compound-based libraries into HTS campaigns will accelerate the discovery of new lead compounds and the identification of novel biological targets. nih.gov

Future HTS efforts should focus on:

Diversity-Oriented Synthesis: The creation of large and structurally diverse libraries of this compound derivatives to maximize the chances of identifying hits against a wide range of biological targets.

Phenotypic Screening: Utilizing cell-based phenotypic assays in HTS to identify compounds that modulate complex cellular processes, which can reveal novel mechanisms of action and therapeutic opportunities.

Target-Based Screening: Screening against specific molecular targets, such as enzymes or receptors, that are implicated in disease pathogenesis.

The data generated from these HTS campaigns will not only identify promising new drug candidates but also contribute to a deeper understanding of the structure-activity relationships within the benzo[d]isoxazole class of compounds.

HTS Library Type Focus Potential Application for this compound
Diversity Libraries Broad exploration of chemical space Identification of entirely new biological activities and targets. stanford.edu
Kinase Inhibitor Libraries Targeted against the kinome Discovery of novel anticancer and anti-inflammatory agents. nih.gov
Fragment Libraries Small, low-complexity molecules Starting points for the development of highly potent and selective inhibitors.

Challenges and Opportunities in Benzo[d]isoxazol-5-ol Research

The future of this compound research is promising, but not without its challenges. Overcoming these hurdles will be critical for the successful translation of this compound from a laboratory curiosity to a clinically relevant therapeutic agent.

Challenges:

Synthesis of Analogs: The development of efficient and scalable synthetic routes for the production of a diverse range of derivatives can be a significant challenge.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is often a complex and iterative process.

Target Deconvolution: For hits identified through phenotypic screening, the subsequent identification of the specific molecular target can be a resource-intensive endeavor.

Opportunities:

Untapped Therapeutic Potential: The full range of biological activities of this compound is yet to be explored, presenting a significant opportunity for the discovery of first-in-class medicines.

Advancements in Technology: The increasing sophistication of computational chemistry, HTS, and proteomics will greatly facilitate the discovery and development of new drugs based on this scaffold.

Collaborative Research: Partnerships between academic institutions and pharmaceutical companies can accelerate the translation of basic research findings into new therapies.

By addressing these challenges and capitalizing on the available opportunities, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Advanced

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methyl or 5-hydroxy positions to evaluate antimicrobial or anticancer activity .
  • In vitro assays : Use standardized protocols for enzyme inhibition (e.g., kinase assays) or microbial growth inhibition (e.g., MIC determination against E. coli or S. aureus) .
  • Computational modeling : Combine docking studies (e.g., with bacterial DNA gyrase) and Hammett plots to correlate electronic effects with activity .

What strategies resolve contradictions in reported biological activity data for benzisoxazole derivatives?

Q. Advanced

  • Standardize assay conditions : Variations in solvent (DMSO vs. saline), cell lines, or incubation times can skew results. For example, cytotoxicity assays should use matched cell passage numbers .
  • Control for purity : HPLC-MS validation (>95% purity) ensures observed activities are not due to impurities .
  • Meta-analysis : Compare data across studies using common metrics (e.g., IC₅₀ normalization) .

How can HPLC-MS be utilized to determine purity and identify byproducts in synthesized batches?

Q. Methodological

  • Column selection : C18 columns with acetonitrile/water gradients resolve polar byproducts (e.g., unreacted aldehydes) .
  • Ionization mode : ESI+ detects protonated molecular ions (e.g., [M+H]+ at m/z 150.1 for the parent compound) .
  • Quantitation : Calibrate against a certified reference standard to calculate purity (>98% for pharmaceutical-grade material) .

What catalytic systems or solvents enhance regioselectivity in derivatization reactions of this compound?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yield in cyclization steps .
  • Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O can direct electrophilic substitution to the 4-position .
  • Green solvents : Ethanol/water mixtures minimize environmental impact while maintaining reactivity .

How should researchers interpret conflicting NMR data from different studies on benzisoxazole derivatives?

Q. Data Analysis

  • Solvent effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃ (e.g., hydroxy protons may appear as broad singlets in DMSO) .
  • Dynamic processes : Rotameric equilibria (e.g., hindered rotation of methyl groups) can split peaks at higher temperatures .
  • Referencing : Cross-check with DEPT-135 or 2D-COSY to assign overlapping signals .

How can the environmental impact of synthesis methods for this compound be assessed?

Q. Advanced

  • E-factor calculation : Measure waste generated per gram of product (e.g., solvent recovery systems reduce E-factor) .
  • Catalyst recycling : Reuse acetic acid or ionic liquids (e.g., AcO[TM]Cl) in multiple cycles .
  • Biodegradability testing : Use OECD 301F assays for hydrolytic stability .

What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Q. Biological Testing

  • Agar diffusion : Test against Gram-positive/negative strains with zones of inhibition ≥15 mm indicating activity .
  • Microdilution : Determine MIC values (e.g., 2–8 µg/mL for potent derivatives) in Mueller-Hinton broth .
  • Biofilm assays : Crystal violet staining quantifies inhibition of Pseudomonas aeruginosa biofilm formation .

What are the best practices for ensuring the stability of this compound under various storage conditions?

Q. Stability

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the isoxazole ring .
  • Long-term studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.